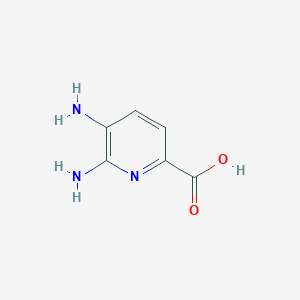

5,6-Diaminopyridine-2-carboxylic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a well-established class of compounds with diverse applications. The position of the carboxylic acid group on the pyridine ring significantly influences the compound's physical and chemical properties. researchgate.net In the case of 5,6-Diaminopyridine-2-carboxylic acid, the carboxylic acid is at the 2-position, making it an analogue of picolinic acid. Picolinic acid and its derivatives are known for their chelating properties and are utilized in coordination chemistry and as precursors for pharmaceutical compounds. nih.gov The presence of the additional amino groups on the pyridine ring of this compound is expected to modulate its reactivity and coordination behavior compared to simpler picolinic acid derivatives.

Significance of Diaminopyridine Frameworks in Contemporary Chemical Synthesis

Diaminopyridine scaffolds are of considerable importance in medicinal chemistry and materials science. They can act as hydrogen bond donors and acceptors, enabling them to interact with biological targets such as enzymes and receptors. bldpharm.com The relative positioning of the amino groups influences the scaffold's ability to form specific intermolecular interactions. For instance, 2,6-diaminopyridine (B39239) derivatives have been explored for their ability to form stable metal complexes and as components in supramolecular assemblies. scirp.org The 5,6-diamino substitution pattern, as seen in the title compound, offers a vicinal diamine motif on the pyridine core, which can be a precursor to unique heterocyclic systems and coordination complexes.

Overview of Research Trajectories for this compound and Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of analogous compounds provide valuable insights into its potential applications. For instance, aminopyridine carboxylic acids have been investigated as ligands for the formation of coordination polymers with interesting magnetic and luminescent properties. ajol.info Furthermore, derivatives of diaminopyrimidines, which share a similar diazine core, have been evaluated as kinase inhibitors in cancer research. bldpharm.com This suggests that this compound could serve as a scaffold for the development of novel therapeutic agents. Future research could focus on exploring its utility in the synthesis of fused heterocyclic systems, such as imidazopyridines or pteridines, which are prevalent in biologically active molecules.

Structural Features and Functional Group Analysis for Research Strategy Development

The strategic placement of functional groups in this compound dictates its potential for chemical transformations and molecular recognition. The vicinal amino groups at positions 5 and 6 can undergo condensation reactions with dicarbonyl compounds to form novel heterocyclic rings. The carboxylic acid at the 2-position can be converted into a variety of functional groups, including esters, amides, and nitriles, allowing for the synthesis of a library of derivatives. The pyridine nitrogen provides a site for N-alkylation or coordination to metal centers.

The interplay of these functional groups also influences the molecule's electronic properties. The amino groups are electron-donating, increasing the electron density of the pyridine ring and potentially influencing its reactivity in electrophilic substitution reactions. Conversely, the carboxylic acid is an electron-withdrawing group. This electronic push-pull system can lead to interesting photophysical properties and reactivity patterns.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1082865-18-6 |

| Predicted XLogP3-AA | -0.3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Table 2: Spectroscopic Data for a Related Compound, 6-Aminopyridine-2-carboxylic acid researchgate.net

| Spectroscopic Technique | Key Observations |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons and exchangeable amine and carboxylic acid protons. |

| ¹³C NMR (DMSO-d₆) | Resonances for all six carbon atoms, including the carboxylate carbon. |

| IR (KBr) | Characteristic peaks for N-H, C=O, and C=N stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's mass. |

Note: Detailed experimental research findings specifically for this compound are limited in the public domain. The data presented for the related compound in Table 2 serves to illustrate the types of characterization that would be essential for the title compound.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,7H2,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAPAIHVJFEVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5,6 Diaminopyridine 2 Carboxylic Acid

Direct Synthesis Approaches

Direct synthetic methods for 5,6-Diaminopyridine-2-carboxylic acid focus on constructing the molecule with the desired functional groups in a highly convergent manner. These approaches often involve the strategic functionalization of a pre-existing pyridine (B92270) ring or the use of specific precursors that can be readily converted to the final product.

Condensation Reactions Utilizing Methyl 5,6-Diaminopyridine-2-carboxylate as a Precursor

The hydrolysis process generally involves treating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction mixture is typically heated to facilitate the conversion. Following the completion of the reaction, acidification of the mixture with a suitable acid, such as hydrochloric acid, leads to the precipitation of the desired this compound.

Table 1: Reaction Parameters for the Hydrolysis of Methyl 5,6-Diaminopyridine-2-carboxylate

| Parameter | Condition |

| Starting Material | Methyl 5,6-Diaminopyridine-2-carboxylate |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Water or a mixture of water and a co-solvent |

| Temperature | Typically elevated temperatures (e.g., reflux) |

| Work-up | Acidification with an acid (e.g., HCl) to precipitate the product |

Strategic Functionalization of Pyridine Ring Systems

The synthesis of this compound can also be achieved through the strategic functionalization of a pyridine ring that already contains some of the required substituents. This approach relies on the principles of electrophilic and nucleophilic aromatic substitution to introduce the amino and carboxylic acid groups at the desired positions.

For instance, a synthetic strategy could commence with a pyridine derivative bearing a carboxylic acid group at the 2-position and suitable leaving groups or activators at the 5- and 6-positions. Subsequent nucleophilic aromatic substitution reactions with an amine source, such as ammonia (B1221849) or a protected amine, can then be employed to introduce the two amino groups. The regioselectivity of these reactions is a critical factor and is often directed by the electronic nature of the existing substituents on the pyridine ring.

Another approach involves starting with a di-substituted pyridine and introducing the remaining functional groups. For example, a diaminopyridine derivative could be carboxylated at the 2-position. However, controlling the regioselectivity of such a reaction can be challenging. A review of synthetic routes for various pyridine derivatives highlights the common strategy of starting with a pre-functionalized pyridine and modifying the substituents, which is applicable to the synthesis of complex pyridines like the target molecule. acsgcipr.org

Exploration of Novel Catalytic Systems in Synthesis

The development of novel catalytic systems offers promising avenues for more efficient and selective syntheses of functionalized pyridines. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the public domain, general advancements in catalytic C-H amination and carboxylation reactions are relevant.

For example, transition metal-catalyzed amination reactions are a powerful tool for the introduction of amino groups onto aromatic rings. ntu.edu.sg Research into the use of copper or palladium catalysts for the amination of pyridine derivatives could potentially be applied to a precursor of this compound. Similarly, catalytic carboxylation methods could be explored to introduce the carboxylic acid group onto a suitable diaminopyridine substrate. The use of pyridine-2-carboxylic acid itself as a catalyst in certain multi-component reactions has been reported, highlighting the potential for pyridine derivatives to participate in catalytic cycles. nih.govnih.gov

Precursor Chemistry and Starting Material Derivations

The synthesis of this compound is intrinsically linked to the availability and synthesis of its key precursors. The following sections detail the conversion pathways from related diaminopyridines and the synthesis of the crucial intermediate ester.

Conversion Pathways from Related Diaminopyridines

The synthesis of various diaminopyridine isomers is well-documented and provides a foundation for potential conversion to the desired 5,6-diamino substitution pattern. For instance, methods for the synthesis of 2,3-diaminopyridine (B105623) and 2,6-diaminopyridine (B39239) have been established. mdpi.comnih.govchemrxiv.org These isomers, or derivatives thereof, could potentially be functionalized to introduce the carboxylic acid group at the 2-position and rearrange or introduce amino groups at the 5- and 6-positions, although this would likely involve multi-step and potentially low-yielding processes.

A more direct precursor would be a diaminopyridine with the amino groups already in the 5,6-positions. The synthesis of such a precursor would be a critical step. The Chichibabin amination reaction is a classic method for producing aminopyridines, though it often requires harsh conditions. sigmaaldrich.com More modern, milder catalytic amination methods are continuously being developed. ntu.edu.sg

Synthesis of Intermediate Esters for Subsequent Transformations

The synthesis of methyl 5,6-diaminopyridine-2-carboxylate is a critical step in one of the most common routes to the final carboxylic acid. umsl.edu Several synthetic routes for this ester have been reported, often starting from more readily available pyridine derivatives. These routes typically involve the introduction of the amino groups and the ester functionality through a series of strategic chemical transformations.

Table 2: Reported Precursors for the Synthesis of Methyl 5,6-Diaminopyridine-2-carboxylate

| Precursor CAS Number | Product CAS Number |

| 538372-32-6 | 538372-33-7 |

| 84487-04-7 | 538372-33-7 |

| 84487-06-9 | 538372-33-7 |

Source: Molbase Encyclopedia umsl.edu

These precursor-product relationships highlight the modular nature of the synthesis, where different starting materials can be utilized to converge on the key intermediate ester. The subsequent hydrolysis of this ester, as described in section 2.1.1, provides a reliable method for obtaining the final this compound.

Optimization of Synthetic Protocols

The efficiency and viability of synthesizing this compound are critically dependent on the optimization of the reaction conditions at each step of the synthetic sequence. Key parameters that require careful tuning include reaction temperature, the choice of solvent, and the duration of the reaction.

Reaction Condition Parameter Optimization (e.g., temperature, solvent, reaction time)

The synthesis of diaminopyridine derivatives often commences with the functionalization of a suitable pyridine precursor. For instance, the synthesis of 2,3-diaminopyridine can be achieved through the reduction of 2-amino-3-nitropyridine (B1266227). This reduction is commonly carried out using reagents like iron in aqueous acidified ethanol (B145695) or tin with hydrochloric acid. organic-chemistry.orgresearchgate.net A similar strategy can be envisioned for this compound, likely starting from a nitrated precursor of 6-aminopicolinic acid.

A potential synthetic route could involve the following conceptual steps:

Nitration: Introduction of a nitro group at the 5-position of a 6-aminopyridine-2-carboxylic acid derivative. This step is crucial and often requires careful control of temperature and the nitrating agent to achieve the desired regioselectivity and avoid side reactions. The nitration of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. researchgate.net

Reduction: The subsequent reduction of the nitro group to an amino group to yield the final 5,6-diamino product. Catalytic hydrogenation is a common and effective method for this transformation. rsc.orgrsc.orggoogle.comtue.nl

The optimization of these steps would involve a systematic study of various parameters as detailed in the interactive table below.

Interactive Data Table: Optimization Parameters for the Synthesis of Diaminopyridine Derivatives

| Parameter | Nitration Step | Reduction Step | Rationale and Research Findings |

| Temperature | Typically low temperatures (e.g., 0-10 °C) are employed to control the exothermic nature of the reaction and minimize the formation of byproducts. | Often conducted at room temperature to slightly elevated temperatures (e.g., 25-60 °C) to ensure a reasonable reaction rate without compromising catalyst activity or selectivity. google.com | Lowering the temperature during nitration can enhance regioselectivity. For the reduction step, temperature control is important to prevent over-reduction or side reactions. |

| Solvent | Concentrated sulfuric acid is a common solvent and catalyst for nitration reactions of aromatic compounds. | Protic solvents like ethanol, methanol, or water are frequently used for catalytic hydrogenation as they can facilitate proton transfer. google.com | The choice of solvent can significantly influence reaction rates and the solubility of reactants and intermediates. In some amination reactions of polyhalogenated pyridines, water has been used as an environmentally benign solvent. acs.org |

| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the substrate and reaction temperature. Monitoring the reaction progress by techniques like TLC or HPLC is crucial. | Hydrogenation reactions are typically run until the consumption of hydrogen ceases, which can range from a few hours to 24 hours. | Optimizing reaction time is essential to ensure complete conversion of the starting material while minimizing the formation of degradation products. |

| Catalyst | Not applicable for the nitration step itself, but the choice of nitrating agent (e.g., fuming nitric acid, potassium nitrate) is critical. | Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups. Other catalysts like platinum or rhodium could also be considered. rsc.orggoogle.comtue.nl | The catalyst loading and activity are key factors in achieving high yields and clean conversions in the reduction step. |

Yield Enhancement Strategies and Scalability Considerations

Yield Enhancement Strategies:

Starting Material Purity: The purity of the initial pyridine derivative is critical, as impurities can interfere with the subsequent reaction steps and complicate purification.

Stepwise Optimization: Each step in the multi-step synthesis should be individually optimized for maximum yield before proceeding to the next.

Purification Techniques: Efficient purification methods at each stage, such as recrystallization or column chromatography, are necessary to remove byproducts and unreacted starting materials, which can affect the yield and purity of the final product.

Protecting Groups: In some cases, the use of protecting groups for the carboxylic acid or existing amino group might be necessary to prevent unwanted side reactions during nitration or other synthetic transformations.

Scalability Considerations:

Heat Transfer: Exothermic reactions, such as nitration, require efficient heat management, especially on a larger scale, to prevent runaway reactions. The use of flow reactors can offer better temperature control and safety for such processes. researchgate.net

Reagent Handling: The safe handling of hazardous reagents like fuming nitric acid and flammable solvents is a major consideration for large-scale synthesis.

Process Automation: For industrial-scale production, automating the process can lead to better consistency, higher throughput, and reduced operational costs.

While a definitive, optimized, and scalable synthesis for this compound is not explicitly detailed in readily available literature, the application of established synthetic strategies for related diaminopyridine derivatives, coupled with rigorous optimization of reaction parameters, provides a clear pathway for its successful preparation.

Chemical Reactivity and Derivatization Strategies of 5,6 Diaminopyridine 2 Carboxylic Acid

Reactions Involving Amino Groups

The vicinal diamino groups on the pyridine (B92270) ring are nucleophilic centers that readily participate in cyclization, condensation, and substitution reactions. The relative reactivity of the 5- and 6-amino groups can sometimes allow for regioselective transformations.

Formation of Imidazopyridine Derivatives through Cyclocondensation Reactions

One of the most important reactions of 5,6-diaminopyridine-2-carboxylic acid is its conversion to the imidazo[4,5-b]pyridine ring system. This bicyclic heterocycle is a privileged scaffold found in numerous biologically active compounds. The cyclocondensation reaction involves the two adjacent amino groups reacting with a one-carbon electrophile to form the imidazole (B134444) ring.

Common strategies for this transformation include:

Reaction with Carboxylic Acids: The condensation of 2,3-diaminopyridines with carboxylic acids is a typical method for preparing imidazopyridines. mdpi.com This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at high temperatures, sometimes with the aid of microwave irradiation to improve yields and reduce reaction times. mdpi.com

Reaction with Aldehydes (Phillips-Ladenburg Synthesis): A two-step, one-pot reaction can be employed using aldehydes. First, one of the amino groups condenses with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation (or dehydrogenation) yields the final imidazo[4,5-b]pyridine product. jscimedcentral.com Catalysts such as zinc triflate can be used to promote this condensation. jscimedcentral.com

The product of such a reaction with formic acid, for example, would be imidazo[4,5-b]pyridine-6-carboxylic acid. The choice of the carbonyl-containing reagent determines the substituent at the 2-position of the resulting imidazopyridine ring.

Table 1: Examples of Reagents for Imidazopyridine Formation

| Reagent Type | Specific Example | Resulting 2-Substituent | Reference |

| Carboxylic Acid | Formic Acid | -H | mdpi.com |

| Carboxylic Acid | Fluoroalkyl Carboxylic Acids | -CF3, -C2F5, etc. | mdpi.com |

| Aldehyde | Benzaldehyde | Phenyl | jscimedcentral.com |

| Ketone | Acetophenone | Methyl, Phenyl | mdpi.com |

| Imidazole Reagent | 1,1'-Carbonyldiimidazole (CDI) | -OH (tautomer of -one) | mdpi.com |

Schiff Base Formation and Subsequent Transformations

The amino groups of this compound can react with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This condensation typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. researchgate.net Given the two amino groups, mono- or bis-Schiff base formation is possible depending on the stoichiometry of the carbonyl compound used.

The reaction of a primary amine with a carbonyl compound is a reversible reaction that results in a C=N double bond. researchgate.net For diaminopyridines, this reaction is often the first step in a sequence leading to more complex heterocyclic systems. jscimedcentral.comresearchgate.net For instance, the formation of a Schiff base with an aldehyde is the initial phase of the Phillips-Ladenburg synthesis of imidazopyridines, which is followed by a dehydrogenative cyclization to yield the aromatic product. jscimedcentral.com

Table 2: General Scheme for Schiff Base Formation

| Reactants | Conditions | Product | Reference |

| This compound + Aldehyde (R-CHO) | Reflux in solvent (e.g., Methanol) | Mono- or Di-Schiff Base | jscimedcentral.comresearchgate.net |

| 2,6-Diaminopyridine (B39239) + Salicylaldehyde | Condensation | Bis(salicylidene)iminopyridine | researchgate.netajol.info |

Acylation and Alkylation Reactions

The nucleophilic amino groups are susceptible to acylation by reagents such as acyl chlorides or anhydrides to form amide derivatives. This reaction is analogous to the acylation of other aromatic amines. In a study on the closely related 5,6-diaminouracils, acylation occurred selectively at one of the amino groups using a coupling reagent, demonstrating that differentiation between the two nucleophilic sites is possible. nih.gov The presence of the electron-withdrawing carboxylic acid group on the pyridine ring may influence the relative nucleophilicity of the 5- and 6-amino positions.

Alkylation of the amino groups can also be achieved using alkyl halides or other alkylating agents, though over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts is a potential side reaction that must be controlled. Regioselectivity can be a challenge in both acylation and alkylation reactions, potentially yielding a mixture of N-5, N-6, and N-5,N-6 disubstituted products.

Reactions Involving Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring provides a handle for a different set of transformations, primarily involving nucleophilic acyl substitution. These reactions are fundamental for functional group manipulation and for linking the molecule to other chemical entities.

Esterification Reactions for Functional Group Manipulation

The carboxylic acid can be converted to an ester to protect the acid functionality, improve solubility, or modify the molecule's electronic properties. Standard esterification methods are applicable. masterorganicchemistry.com

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and removal of water using a Dean-Stark apparatus can drive it to completion. masterorganicchemistry.com

Steglich Esterification: For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. organic-chemistry.org The reaction is typically catalyzed by a small amount of 4-(dimethylamino)pyridine (DMAP) and proceeds at room temperature, offering high yields even for sterically hindered alcohols. organic-chemistry.org The existence of the methyl ester of the related 5,6-diaminopyridine-3-carboxylic acid confirms the feasibility of this transformation. targetmol.com

A patent describes the esterification of pyridine carboxylic acids by reacting them with a water-immiscible alcohol in the presence of an acid catalyst, followed by distillation to recover the ester product. google.com

Amidation and Peptide Coupling Analogies

The carboxylic acid moiety can be readily converted into an amide by reaction with a primary or secondary amine. This transformation is one of the most important in organic synthesis, particularly in the construction of peptide-like molecules. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated". researchgate.net

This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating attack by the amine nucleophile. researchgate.netpeptide.com This methodology is directly analogous to peptide synthesis.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Name | Acronym | Byproducts | Key Features | Reference |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive and effective; DCU is poorly soluble. | peptide.comkhanacademy.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble urea | Byproduct easily removed by aqueous extraction. | peptide.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | - | High efficiency, suitable for sterically hindered couplings. | nih.gov |

| 1-Propylphosphonic Anhydride | T3P® | Phosphonic acids | High-yielding, byproducts are water-soluble. | nih.gov |

The process involves reacting this compound with an amine in the presence of a coupling agent and often a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF). nih.govnih.gov This strategy provides a robust and versatile route to a wide array of amide derivatives.

Decarboxylation Pathways and Derivatives

Decarboxylation of this compound involves the removal of the carboxyl group (-COOH) from the C2 position of the pyridine ring. This transformation yields 2,3-diaminopyridine (B105623), a key intermediate in the synthesis of various biologically active molecules, including 4-azabenzimidazoles. arkat-usa.org The reaction effectively removes the carbon dioxide molecule, typically through thermal or catalytic methods.

While specific literature on the decarboxylation of this exact molecule is sparse, the principles can be inferred from similar reactions involving aromatic carboxylic acids. acs.orgmasterorganicchemistry.comacs.org The process is often facilitated by heat and can be catalyzed by various reagents. For instance, methods like the Barton decarboxylation, photoredox-catalyzed decarboxylation, or metal-assisted protocols (e.g., using copper or silver salts) are commonly employed for the decarboxylation of aromatic and heteroaromatic carboxylic acids. acs.orgacs.org In many cases, the reaction proceeds through a concerted mechanism, particularly in beta-keto acids or molecules that can form a stable cyclic transition state. masterorganicchemistry.com For this compound, the reaction would likely require heating, potentially with a catalyst to facilitate the loss of CO2.

Table 1: Decarboxylation of this compound

| Reactant | Product | Potential Conditions |

|---|

The resulting product, 2,3-diaminopyridine, is a valuable precursor. It can be prepared through various other synthetic routes, such as the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.orgchemicalbook.com

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The substitution pattern of this compound is governed by the combined electronic effects of its substituents on the pyridine ring.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). youtube.comyoutube.com Reactions often require harsh conditions and the presence of the protonated pyridinium (B92312) species further deactivates the ring. rsc.orgyoutube.com However, the reactivity is significantly modulated by the attached functional groups. The two amino groups (-NH2) at positions C5 and C6 are potent activating, electron-donating groups that direct incoming electrophiles to their ortho and para positions. youtube.com Conversely, the carboxylic acid group (-COOH) at C2 is a deactivating, electron-withdrawing group.

The directing effects are as follows:

C5-NH2 group: Activates and directs towards C4 (ortho) and C6 (para, already substituted).

C6-NH2 group: Activates and directs towards C5 (ortho, already substituted) and C1 (nitrogen, leading to protonation).

C2-COOH group: Deactivates the ring, especially at positions C3 (ortho) and C5 (para).

Considering these competing influences, the most probable site for electrophilic attack is the C4 position . This position is strongly activated by the C5-amino group (ortho) and is meta to the C6-amino group, while being least affected by the deactivating C2-carboxyl group. Substitution at C3 is sterically hindered and electronically disfavored. Even with activating groups, electrophilic substitution on the pyridine core, such as nitration or halogenation, typically requires forcing conditions. rsc.org

Nucleophilic Substitution: The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNA_r_), particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the ring nitrogen. youtube.com In this compound, the C2 and C6 positions are substituted. The presence of the strongly electron-donating amino groups at C5 and C6 increases the electron density of the ring, which would likely decrease its reactivity towards nucleophiles compared to an unsubstituted or halogenated pyridine.

However, the carboxylic acid group at C2 could potentially act as a leaving group under certain conditions, or other leaving groups (like halogens) could be installed and subsequently displaced. For instance, the amination of halopyridines is a common strategy. youtube.comacs.org In the case of 2,3-diaminopyridine derivatives, the differential nucleophilicity of the amino groups can be exploited; the C3-amino group is generally more nucleophilic than the C2-amino group, whose lone pair is more delocalized into the pyridine ring. arkat-usa.org

Table 2: Summary of Substituent Directing Effects

| Position | Influence of C5-NH2 | Influence of C6-NH2 | Influence of C2-COOH | Net Effect for Electrophilic Attack |

|---|---|---|---|---|

| C3 | Neutral (meta) | Activating (ortho) | Deactivating (ortho) | Disfavored |

| C4 | Activating (ortho) | Neutral (meta) | Neutral (meta) | Favored |

Coordination Chemistry and Metal Complexation of 5,6 Diaminopyridine 2 Carboxylic Acid

Structural Elucidation of Coordination Compounds

Intermolecular Interactions within Metal Complexes

These topics necessitate experimental data from techniques such as single-crystal X-ray diffraction, which provides precise information on bond lengths, coordination environments, and the packing of molecules in the solid state.

While searches did identify chemical database entries confirming the existence and basic properties of 5,6-Diaminopyridine-2-carboxylic acid, they lacked the in-depth experimental results of coordination studies. Furthermore, research on structurally similar but distinct ligands—including 5-aminopyridine-2-carboxylic acid, 2,6-diaminopyridine (B39239), and pyridine-2,6-dicarboxylic acid—is available but cannot be used to describe the specific behavior of the target compound.

Consequently, without access to foundational research detailing the synthesis and structural characterization of its coordination compounds, a scientifically accurate article on the coordination geometries and intermolecular interactions of this compound complexes cannot be generated at this time.

Theoretical and Computational Investigations of 5,6 Diaminopyridine 2 Carboxylic Acid

Topological Analysis of Electron Density

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis begins with locating the critical points (CPs) of the electron density, where the gradient of the density vanishes (∇ρ(r) = 0). orientjchem.org These points are classified by their rank and signature. Of particular importance are the bond critical points (BCPs), which exist between two interacting atoms. The properties of the electron density at the BCP, such as its magnitude (ρ(r)BCP) and the Laplacian of the electron density (∇²ρ(r)BCP), reveal the nature of the chemical bond.

For instance, in pyridine (B92270) derivatives, the C-N and C-C bonds within the aromatic ring are expected to exhibit properties of covalent bonds. nih.gov The Laplacian at the BCP can distinguish between shared-shell interactions (typical of covalent bonds, where ∇²ρ(r)BCP < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, where ∇²ρ(r)BCP > 0). nih.gov

In a molecule like 5,6-Diaminopyridine-2-carboxylic acid, QTAIM could be employed to:

Quantify the covalent character of the bonds within the pyridine ring.

Analyze the nature of the C-C bond connecting the carboxylic acid group to the ring.

Investigate the C-N bonds of the amino groups.

Characterize potential intramolecular hydrogen bonds, for example, between the carboxylic acid proton and the adjacent amino group or the pyridine nitrogen.

Studies on phenyl-terpyridine compounds have shown that QTAIM can quantify electron delocalization through the ellipticity at the bond critical point, which is influenced by substituents and coordination to metal ions. nih.gov A similar approach could elucidate the electronic effects of the amino and carboxylic acid groups on the pyridine ring of this compound.

Table 1: Key QTAIM Parameters and Their Interpretation

| Parameter | Symbol | Interpretation |

| Electron Density at BCP | ρ(r)BCP | A measure of bond strength; higher values indicate stronger bonds. |

| Laplacian of Electron Density at BCP | ∇²ρ(r)BCP | Indicates the nature of the interaction. Negative values suggest shared-shell (covalent) interactions, while positive values suggest closed-shell (e.g., ionic, hydrogen bond) interactions. |

| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP, indicating the π-character of a bond. |

| Total Energy Density at BCP | H(r)BCP | The sign of H(r) can also help to characterize the interaction, with negative values indicating a degree of covalent character. |

Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of high electron localization, providing a chemically intuitive picture of electron pairs, chemical bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 corresponds to high electron localization, such as in covalent bonds or lone pairs, and a value of 0.5 is characteristic of a uniform electron gas. wikipedia.org The topological analysis of the ELF field partitions the molecular space into basins of attractors, which correspond to atomic cores, lone pairs, and bonding pairs. cdnsciencepub.com

For this compound, an ELF analysis would be expected to show:

Core basins for the carbon, nitrogen, and oxygen atoms.

Disynaptic basins corresponding to the C-C, C-N, C-O, and C-H covalent bonds.

Monosynaptic basins corresponding to the lone pairs on the nitrogen and oxygen atoms.

The populations of these basins provide information about the number of electrons involved in each feature. The ELF is particularly useful for understanding delocalized systems, as it can reveal the extent of electron sharing in conjugated systems. cdnsciencepub.com

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. It is a powerful tool for identifying and visualizing non-covalent interactions. A plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ) reveals regions of different interaction types. Spikes in the RDG at low density indicate non-covalent interactions.

Strong attractive interactions (e.g., hydrogen bonds) appear at negative values of sign(λ₂)ρ.

Weak van der Waals interactions appear at values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes) appear at positive values of sign(λ₂)ρ.

A recent computational study on dihydropyridine (B1217469) [2,3-d] pyrimidines utilized RDG analysis to gain insights into weak intermolecular interactions. nih.gov For this compound, RDG analysis would be invaluable for visualizing and characterizing potential intramolecular hydrogen bonds and other non-covalent interactions that dictate its conformation.

Simulation Techniques

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of a molecule in various environments.

While no specific MD simulations for this compound have been reported, studies on related aminopyridine and pyridine derivatives demonstrate the utility of this technique. nih.govrsc.org For instance, MD simulations have been used to study the binding of 4-aminopyridine (B3432731) derivatives to acetylcholinesterase, providing insights into their binding modes and free energies. nih.gov In another study, a combination of MD simulations and density functional theory was used to investigate the chemisorption of pyridine molecules on a copper iodide surface. rsc.org

For this compound, MD simulations could be employed to:

Explore the conformational landscape of the molecule, including the rotation of the carboxylic acid and amino groups.

Study the dynamics of intramolecular hydrogen bonding.

Simulate the behavior of the molecule in different solvents to understand solvation effects.

Investigate its interactions with biological macromolecules, such as enzymes or receptors, to predict binding poses and affinities.

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Type | Information Gained |

| In Vacuum | Intrinsic conformational preferences and flexibility. |

| In Explicit Solvent | Solvation structure, solvent effects on conformation, and dynamics of hydrogen bonding with solvent molecules. |

| With a Binding Partner (e.g., protein) | Binding mode, stability of the complex, key intermolecular interactions, and estimation of binding free energy. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. Density Functional Theory (DFT) is a common method used for these types of studies.

While specific reaction mechanism studies for this compound are not available, research on related pyridine carboxylic acids provides a framework for potential investigations. For example, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been studied, highlighting the role of substituents in the reaction mechanism. nih.gov The reactivity of pyridine carboxylic acid N-oxides with diazodiphenylmethane (B31153) has also been investigated, with computational methods used to correlate reaction rates with solvent parameters and the electronic structure of the reactants. researchgate.net

A computational study of the reaction of pyridine with the CN radical explored various reaction pathways, including addition and abstraction reactions, and calculated the corresponding potential energy surfaces and rate constants. frontiersin.org This type of study could be applied to this compound to understand its reactivity with various radical species.

For this compound, computational studies could be used to investigate a variety of potential reactions, such as:

Decarboxylation of the carboxylic acid group.

Reactions involving the amino groups, such as acylation or alkylation.

Electrophilic or nucleophilic substitution on the pyridine ring.

The formation of coordination complexes with metal ions.

By locating the transition state structures and calculating their energies, the activation barriers for these reactions can be determined, providing a quantitative understanding of the molecule's reactivity.

Predictive Modeling of Intermolecular Interactions

The intermolecular interactions of a molecule determine its physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems. Computational methods are widely used to model these interactions.

For pyridine-containing molecules, several types of intermolecular interactions are important, including:

Hydrogen bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the amino groups are hydrogen bond donors. The pyridine nitrogen is a hydrogen bond acceptor.

π-π stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic rings.

Chalcogen and Tetrel bonds: Theoretical studies on pyridine derivatives have characterized N···S chalcogen bonds and N···C tetrel bonds with molecules like OCS. nih.gov

Computational studies on cocrystals of pyridine and carboxylic acids have used methods like Hirshfeld surface analysis to quantify the contributions of different intermolecular contacts, particularly hydrogen bonding. orgchemres.org For pyridine dimers and trimers, ab initio calculations have been used to determine the binding energies of different stacking geometries, highlighting the importance of including electron correlation in these calculations. researchgate.net

Predictive modeling of the intermolecular interactions of this compound could be used to:

Predict the crystal packing of the solid state.

Understand its self-assembly in solution.

Model its binding to a target protein, identifying the key interactions that stabilize the complex.

Estimate its solubility in various solvents.

Table 3: Common Intermolecular Interactions for Pyridine Derivatives

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | Key for dimerization, crystal packing, and interaction with polar solvents and biological targets. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Can contribute to crystal packing and binding to aromatic residues in proteins. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General attractive forces contributing to overall stability of condensed phases and complexes. |

Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption of infrared radiation or the inelastic scattering of monochromatic light, one can identify the functional groups present and study intermolecular interactions such as hydrogen bonding.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 5,6-Diaminopyridine-2-carboxylic acid, the spectrum is characterized by distinct absorption bands corresponding to its carboxylic acid, amino, and pyridine (B92270) ring moieties.

The carboxylic acid group gives rise to two particularly characteristic absorptions. pressbooks.pub The O–H bond stretch results in a very broad absorption band, typically observed between 2500 and 3300 cm⁻¹. pressbooks.puborgchemboulder.com This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. orgchemboulder.com The carbonyl (C=O) stretch produces a strong, sharp band typically found between 1710 and 1760 cm⁻¹. pressbooks.pub For dimerized carboxylic acids, this peak is commonly centered around 1710 cm⁻¹. pressbooks.pub

The two primary amino groups (–NH₂) at positions 5 and 6 introduce N–H stretching vibrations, which typically appear in the region of 3170 to 3500 cm⁻¹. libretexts.org Primary amines characteristically show two bands in this region: one for the asymmetric stretching mode and another for the symmetric stretching mode.

The pyridine ring itself has characteristic C=C and C=N stretching vibrations. These bands are generally observed in the 1400–1640 cm⁻¹ region. researchgate.net For instance, in 4-aminopyridine (B3432731), C=N stretching of the pyridine ring is seen around 1602 cm⁻¹, while C=C stretching vibrations appear near 1436 cm⁻¹ and 1507 cm⁻¹. researchgate.net The C–O stretch of the carboxylic acid is also identifiable, typically in the 1210-1320 cm⁻¹ range. orgchemboulder.com

Hydrogen bonding significantly influences the FTIR spectrum. The interaction between the carboxylic acid and the basic nitrogen atoms of the pyridine ring or the amino groups can lead to shifts in the O-H, N-H, and C=O stretching frequencies. rsc.org Studies on carboxylic acid–pyridine complexes show that the formation of strong hydrogen bonds can be extensively analyzed by observing changes in these spectral regions. rsc.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comment |

|---|---|---|---|

| Amino (–NH₂) | N–H Stretch | 3170 - 3500 | Two bands expected for asymmetric and symmetric stretching. libretexts.org |

| Carboxylic Acid (–COOH) | O–H Stretch | 2500 - 3300 | Very broad due to extensive hydrogen bonding. pressbooks.puborgchemboulder.com |

| Carboxylic Acid (–COOH) | C=O Stretch | 1690 - 1760 | Position is sensitive to dimerization and conjugation. orgchemboulder.com |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1640 | Multiple bands characteristic of the aromatic heterocycle. researchgate.net |

| Carboxylic Acid (–COOH) | C–O Stretch | 1210 - 1320 | Coupled with O-H bending. orgchemboulder.com |

Raman spectroscopy serves as a complementary technique to FTIR. While FTIR measures absorption, Raman detects scattered light. A key application of Raman spectroscopy in the study of pyridine derivatives is the identification of the ring breathing modes. These modes, which involve the symmetric expansion and contraction of the entire aromatic ring, often produce the most intense bands in the Raman spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and exchangeable protons from the amino and carboxylic acid groups. The pyridine ring contains two aromatic protons at positions 3 and 4. Due to the substitution pattern, these protons are adjacent and would appear as a pair of doublets due to spin-spin coupling.

The chemical shifts of these protons are influenced by the electronic effects of the three substituents. The carboxylic acid group at C2 is electron-withdrawing, which would deshield the adjacent proton at C3. Conversely, the two amino groups at C5 and C6 are strong electron-donating groups, which would shield the proton at C4. Aromatic protons in pyridine rings typically resonate between δ 6.0 and 8.5 ppm. orgchemboulder.com For example, in 2,3-Diaminopyridine (B105623), the ring protons appear at specific shifts that reflect the influence of the amino groups. chemicalbook.com

The acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10.0–13.2 ppm. orgchemboulder.comlibretexts.org The protons of the two amino groups (–NH₂) would also appear as broad signals, generally between δ 1-5 ppm, although their position can vary depending on solvent and concentration. orgchemboulder.com These signals for the –COOH and –NH₂ protons would disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to hydrogen-deuterium exchange.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Comment |

|---|---|---|---|

| H-3 | ~7.0 - 7.5 | Doublet (d) | Deshielded by adjacent COOH group. |

| H-4 | ~6.5 - 7.0 | Doublet (d) | Shielded by adjacent amino group. |

| –NH₂ (at C5 and C6) | Variable (e.g., 1-5) | Broad Singlet (br s) | Exchangeable with D₂O. Position is solvent-dependent. orgchemboulder.com |

| –COOH | 10.0 - 13.2 | Broad Singlet (br s) | Characteristic downfield shift, exchangeable with D₂O. orgchemboulder.comlibretexts.org |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has six distinct carbon atoms, and each is expected to produce a unique signal.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the range of δ 165–185 ppm. pressbooks.pub The five carbons of the pyridine ring have chemical shifts that are influenced by the ring nitrogen and the attached substituents. The nitrogen atom generally deshields the adjacent α-carbons (C2 and C6). The electron-withdrawing carboxylic acid group at C2 and the electron-donating amino groups at C5 and C6 will further modify the chemical shifts of the ring carbons. In general, carbons bonded to amino groups are strongly shielded, while carbons bearing carboxylic acid groups are deshielded. The chemical shifts for carbons in pyridine derivatives are well-documented and provide a basis for assigning the spectrum. researchgate.netresearchgate.net

| Carbon | Expected Chemical Shift (δ, ppm) | Comment |

|---|---|---|

| C=O (Carboxyl) | 165 - 185 | Most downfield signal, characteristic of a carboxylic acid. pressbooks.pub |

| C2 | ~150 - 160 | Attached to nitrogen and COOH group. |

| C6 | ~145 - 155 | Attached to nitrogen and NH₂ group. |

| C5 | ~135 - 145 | Attached to NH₂ group. |

| C4 | ~110 - 120 | Shielded by ortho and para amino groups. |

| C3 | ~105 - 115 | Shielded by para amino group. |

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are invaluable for confirming assignments and elucidating complex structures. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the connectivity between the two adjacent aromatic protons (H-3 and H-4) on the pyridine ring. A cross-peak between their signals would provide definitive evidence of their coupling. ipb.pt

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to the carbon atom it is directly attached to. It would be used to unambiguously assign the signals for C-3 and C-4 by correlating them with the previously assigned H-3 and H-4 signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2- and 3-bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (those with no attached protons). For this compound, HMBC could show correlations from H-3 to the carbonyl carbon (C=O), C-2, and C-5, and from H-4 to C-2, C-5, and C-6, thereby confirming the complete substitution pattern of the ring. ipb.pt

Solid-State NMR (ssNMR) could also be employed, especially if the compound is difficult to dissolve or if information about its crystalline packing and polymorphism is required. ssNMR can provide insights into intermolecular interactions in the solid state, which are averaged out in solution-state NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound provides insights into its chromophoric system, which is primarily dictated by the substituted pyridine ring.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of a compound is the result of electronic transitions from a ground electronic state to an excited state. For aromatic and heterocyclic compounds like this compound, these transitions are typically of the π → π* and n → π* type. The pyridine ring, along with the amino and carboxylic acid substituents, constitutes the chromophore of the molecule. The amino groups act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the molar absorptivity (ε).

While specific experimental UV-Vis absorption data for this compound is not widely published, studies on related diaminopyridine compounds can offer valuable insights. For instance, the electronic spectra of diaminopyridine derivatives often exhibit multiple absorption bands in the UV region, corresponding to the various possible electronic transitions within the aromatic system. acs.org The presence of both the electron-donating amino groups and the electron-withdrawing carboxylic acid group on the pyridine ring is expected to result in a complex spectrum with distinct absorption bands.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect of the solvent on the λmax can provide information about the nature of the electronic transition. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding orbitals.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would be crucial for assigning the observed absorption bands to specific electronic transitions. However, at present, detailed research on the solvatochromic behavior of this particular compound is not available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Molecular Weight Confirmation and Fragmentation Analysis (EI-MS, GC-MS)

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is a common method for the analysis of volatile and thermally stable organic compounds. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For this compound (C6H7N3O2), the exact molecular weight is 153.14 g/mol . nih.gov

The fragmentation pattern provides a fingerprint of the molecule. For pyridine carboxylic acids, characteristic fragmentation includes the loss of the carboxylic group (-COOH) as a radical (M-45) or the loss of carbon dioxide (CO2) (M-44) following rearrangement. libretexts.orgyoutube.com The presence of two amino groups would also influence the fragmentation, potentially leading to the loss of ammonia (B1221849) (NH3) or related fragments. A study on the mass spectral fragmentation of pyridine carboxylic acid methyl esters showed that the position of the substituents significantly affects the fragmentation pathways. tandfonline.com

While predicted mass spectral data for adducts of this compound are available, detailed experimental EI-MS or GC-MS fragmentation studies are not yet published. uni.lu Such studies would be invaluable for confirming the structure and understanding the gas-phase ion chemistry of this molecule.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]+ | 154.06111 |

| [M+Na]+ | 176.04305 |

| [M-H]- | 152.04655 |

| [M+NH4]+ | 171.08765 |

| [M+K]+ | 192.01699 |

| [M+H-H2O]+ | 136.05109 |

| [M]+ | 153.05328 |

| [M]- | 153.05438 |

| Data sourced from PubChemLite. uni.lu |

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While the crystal structures of many picolinic acid derivatives and other related compounds have been reported, providing insights into their conformational preferences and packing motifs, the specific single-crystal X-ray diffraction data for this compound is not currently available in the Cambridge Structural Database or in published literature. nih.govresearchgate.netnih.govresearchgate.netmdpi.com The determination of its crystal structure would be a significant contribution to the understanding of its solid-state properties and intermolecular interactions.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique used to analyze the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and degree of crystallinity. For this compound, a PXRD analysis would involve irradiating a powdered sample with monochromatic X-rays and detecting the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern, with its unique peak positions and intensities, would serve as a fingerprint for the crystalline form of the compound.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This analysis is vital for determining the thermal stability of this compound, identifying decomposition temperatures, and quantifying the presence of volatile components like water or solvents. A typical TGA experiment would show the temperature at which significant weight loss occurs.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, glass transitions, and crystallization events. For this compound, a DSC thermogram would reveal its melting point, which is a key indicator of purity, and any polymorphic transitions.

Although specific TGA and DSC data for this compound are not found in the reviewed literature, research on analogous compounds such as 2,6-Diaminopyridine (B39239) has shown the utility of these techniques in characterizing thermal behavior. For instance, studies on 2,6-Diaminopyridine have reported its melting and decomposition characteristics under various conditions. longdom.orgresearchgate.net

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique for confirming the elemental composition of a compound. For this compound (C₆H₇N₃O₂), elemental analysis would determine the percentage of carbon, hydrogen, and nitrogen. The experimentally determined percentages should align with the theoretical values calculated from its molecular formula, thereby confirming the compound's identity and providing a measure of its purity.

| Element | Theoretical Percentage |

| Carbon (C) | 47.06% |

| Hydrogen (H) | 4.61% |

| Nitrogen (N) | 27.44% |

| Oxygen (O) | 20.89% |

Purity assessment can also be carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Conductivity Measurements for Ionic Character

Conductivity measurements are used to determine the ionic character of a compound in a solution. For this compound, which possesses both acidic (carboxylic acid) and basic (amino groups) functionalities, its behavior in solution could be zwitterionic. Measuring the molar conductivity of a solution of the compound at various concentrations can provide insights into its dissociation and the nature of the charge carriers. This data is particularly relevant for understanding its behavior in biological systems or for applications in materials science. However, no specific conductivity measurement data for this compound has been reported in the available literature.

Applications in Advanced Chemical Systems and Materials Science Non Clinical

Role as a Synthetic Building Block for Complex Molecules

The strategic placement of reactive sites on the pyridine (B92270) core of 5,6-diaminopyridine-2-carboxylic acid makes it a promising precursor for the synthesis of various fused heterocyclic systems and polymeric materials.

The adjacent amino groups at the 5 and 6 positions of the pyridine ring are suitably positioned for cyclization reactions to form fused imidazole (B134444) and pyrimidine (B1678525) rings. These resulting imidazopyridine and pyrimidopyrimidine cores are prevalent in a wide range of biologically active molecules and functional materials. nih.gove3s-conferences.orgmdpi.comnih.gov

General synthetic strategies for imidazopyridines often involve the condensation of a diaminopyridine with a carboxylic acid or its derivative. nih.gove3s-conferences.orgresearchgate.net In the case of this compound, intramolecular cyclization could potentially lead to the formation of an imidazopyridine derivative. Alternatively, reaction with appropriate reagents can lead to the formation of fused pyrimidine rings. The synthesis of pyridopyrimidines can be achieved from aminopyridine carboxylic acids, highlighting the potential of this compound as a substrate for such transformations. mdpi.comnih.gov

Table 1: Potential Fused Heterocyclic Systems from this compound

| Starting Material | Potential Fused System | General Method |

|---|---|---|

| This compound | Imidazopyridine | Intramolecular condensation |

| This compound | Pyrimidopyrimidine | Reaction with a one-carbon synthon |

The presence of both amino and carboxylic acid functionalities allows this compound to act as a monomer in polycondensation reactions. This could lead to the formation of various polymers, including polyamides and polyureas. The rigid pyridine backbone is expected to impart desirable thermal and mechanical properties to the resulting polymers. While specific studies on the use of this compound in polymer synthesis are not extensively documented, the synthesis of polyamides from monomers containing pyridine rings is a known strategy for creating high-performance materials.

Furthermore, diaminopyridine derivatives are precursors for the synthesis of rigid-rod polymers like pyridobisimidazoles, which are known for their exceptional thermal stability and mechanical strength. The structure of this compound suggests its potential as a monomer for the synthesis of novel pyridobisimidazole-based polymers.

Catalysis and Sensing Applications

The nitrogen atoms of the pyridine ring and the amino groups, along with the oxygen atoms of the carboxylic acid, can act as coordination sites for metal ions. This property makes this compound and its derivatives potential candidates for applications in catalysis and chemical sensing.

Pyridine-based ligands are widely used in coordination chemistry and catalysis. The ability of this compound to form stable complexes with metal ions suggests its potential use as a ligand in various catalytic systems. The specific denticity and electronic properties of the ligand could influence the activity and selectivity of the metal catalyst in a range of organic transformations.

Derivatives of diaminopyridines have been shown to exhibit fluorescence. For instance, Schiff bases derived from 2,6-diaminopyridine (B39239) are known to be luminescent. This suggests that derivatives of this compound could also possess fluorescent properties. The presence of multiple functional groups allows for the facile introduction of different fluorophores or binding sites, making it a potential scaffold for the design of fluorescent probes for the detection of specific analytes.

Materials Science Applications

The inherent properties of the this compound molecule, such as its rigid structure and potential for hydrogen bonding, make it an interesting candidate for various applications in materials science. While direct applications are still emerging, its use as a building block can lead to materials with tailored properties. These could include organic frameworks, functional polymers, and other advanced materials where the control of molecular architecture is crucial for performance. arctomsci.com

Components in Supramolecular Liquid Crystals

While direct studies on the use of this compound in supramolecular liquid crystals are not extensively documented in publicly available research, the principles of supramolecular chemistry suggest its potential in this field. Supramolecular liquid crystals are formed through the self-assembly of molecular components via non-covalent interactions, such as hydrogen bonding. The formation of liquid crystalline phases can be induced by the association of complementary heterocyclic components. For instance, derivatives of 2,6-diacylaminopyridine have been shown to form hydrogen-bonded complexes with other molecules, leading to the emergence of liquid crystalline properties in materials that are not mesogenic on their own.

The structure of this compound, with its hydrogen bond donor (amino groups) and acceptor (pyridine nitrogen and carboxylic acid) sites, is well-suited for forming such directed, non-covalent bonds. This capacity for forming specific intermolecular linkages is a key principle in the design of "informed" supramolecular materials, where the molecular information encoded in the components dictates the macroscopic properties of the resulting assembly.

Nano-crystalline Structure Formation

The formation of nano-crystalline structures from organic molecules is an area of intense research, driven by the unique properties of materials at the nanoscale. Although specific research on the formation of nano-crystals from this compound is limited, studies on closely related compounds provide insight into its potential. For example, co-crystal nanoparticles of 2,6-diaminopyridine with 4-nitrophenol (B140041) have been synthesized using laser ablation techniques. nih.gov This method allows for the creation of organic nanocrystals with controlled sizes.

Furthermore, 2,6-diaminopyridine has been successfully used to modify the surface of silica-coated iron oxide nanoparticles. mdpi.com In these structures, the diaminopyridine moiety is covalently linked to the silica (B1680970) shell, imparting fluorescent properties to the nanoparticles and enabling their use as sensors for transition metal ions. mdpi.com These examples suggest that this compound could similarly be employed as a building block for the synthesis of functional nano-materials, either as a primary component of nano-crystals or as a surface-modifying agent to introduce specific functionalities. The presence of the carboxylic acid group would offer an additional site for chemical modification or interaction.

Interactions in Chemical Biology Research (Excluding Clinical Data)

The ability of this compound to interact with biological macromolecules is of significant interest in chemical biology for the development of molecular probes and the study of biological processes at a molecular level.

Investigation of Ligand-Biomolecule Interactions (e.g., DNA binding studies, enzyme inhibition studies, in vitro cell line studies as a chemical probe)

The interaction of small molecules with biomolecules like DNA and enzymes is a cornerstone of drug discovery and chemical biology. Pyridine carboxylic acid derivatives have been investigated for their potential to interact with DNA. For example, palladium(II) and platinum(II) complexes containing bipyridyl-dicarboxylic acid ligands have been shown to bind to fish sperm DNA and exhibit DNA cleavage activity. rsc.org Similarly, proton-transfer complexes of 2,6-diaminopyridine have been studied for their DNA-binding capabilities. nih.gov These studies often reveal that the planar aromatic structures can intercalate between DNA base pairs, a common mode of interaction for such molecules. nih.gov While direct DNA binding studies for this compound are not prevalent, its structural similarity to these compounds suggests a potential for similar interactions.

As a chemical probe, the fluorescent properties of diaminopyridine derivatives are particularly noteworthy. 2,6-diaminopyridine has been studied as a fluorescent probe for transition metal ions, where its fluorescence is quenched or shifted upon binding to specific ions. researchgate.net This suggests that this compound could potentially be developed into a fluorescent sensor for specific biological analytes or for imaging applications in in vitro cell line studies.

| Interaction Type | Related Compound(s) | Key Findings | Potential for this compound |

| DNA Binding | Pd(II) and Pt(II) complexes of bipyridyl-dicarboxylic acid; 2,6-diaminopyridine complexes | Can bind to and cleave DNA. rsc.orgnih.gov | Potential to interact with DNA due to its planar aromatic structure. |

| Enzyme Inhibition | 2-pyridinecarboxylic acid analogs | Inhibition of α-amylase and carboxypeptidase A. | May exhibit inhibitory activity against various enzymes. |

| Chemical Probe | 2,6-diaminopyridine | Fluorescent sensing of transition metal ions. researchgate.net | Could be developed as a fluorescent probe for biological applications. |

Melanin (B1238610) Precursor Chemistry and Derivatives

Melanin, the pigment responsible for coloration in most organisms, is a complex polymer. The biosynthesis of eumelanin, the black-brown type of melanin, proceeds through the oxidation of tyrosine and its derivatives. A key intermediate in this pathway is 5,6-dihydroxyindole-2-carboxylic acid (DHICA). mdpi.commdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netrsc.org The oxidative polymerization of DHICA and the related 5,6-dihydroxyindole (B162784) (DHI) leads to the formation of the melanin polymer. mdpi.comnih.gov

Numerous studies have focused on the synthesis of DHICA derivatives to modulate the properties of the resulting melanin-like pigments. For instance, the preparation of amides of DHICA has been explored to improve the solubility of the resulting pigments for potential use in dermo-cosmetic formulations. mdpi.comresearchgate.net

It is important to note that based on current scientific literature, This compound is not a known precursor or intermediate in the biosynthesis of melanin. The established pathway involves indole (B1671886) derivatives, not pyridine derivatives. The structural difference between the five-membered indole ring of DHICA and the six-membered pyridine ring of this compound is significant and would lead to fundamentally different chemical reactivity and polymerization pathways.

| Compound | Role in Melanin Chemistry |

| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | A key precursor in the biosynthesis of eumelanin. mdpi.commdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netrsc.org |

| 5,6-dihydroxyindole (DHI) | A precursor in the biosynthesis of eumelanin, often co-polymerized with DHICA. mdpi.com |

| This compound | No established role in melanin chemistry. |

Future Research Directions and Outlook

Exploration of Asymmetric Synthesis Routes

The synthesis of chiral pyridine (B92270) derivatives is a significant area of interest due to their prevalence in biologically active molecules. nih.gov While specific asymmetric syntheses for 5,6-diaminopyridine-2-carboxylic acid are not widely reported, future research could adapt existing methodologies for creating chiral substituted pyridines.

Current strategies often involve multi-step processes, including cascade reactions that combine cross-coupling, electrocyclization, and oxidation. nih.govorganic-chemistry.orgacs.org For instance, a modular approach using a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been developed to produce highly substituted pyridines. organic-chemistry.orgacs.org This method's tolerance for various functional groups suggests its potential adaptability for an asymmetric variant targeting precursors to this compound. organic-chemistry.org

Another promising avenue involves the catalyzed asymmetric amination of substituted pyridines. Studies have shown that microwave-assisted, copper-catalyzed aminations of halopyridines can be efficient. acs.org Research into the asymmetric amination of 2,6-dibromopyridine (B144722) has been conducted, although it often requires long reaction times with conventional heating. acs.org Future work could focus on developing chiral ligands for copper or other transition metals to induce enantioselectivity in the amination steps leading to chiral analogs of this compound. The development of such routes would be crucial for applications where specific stereochemistry is required, particularly in pharmacology and chiral materials.

Development of Novel Derivatization Chemistries

The functional groups of this compound—the two amino groups and the carboxylic acid—provide multiple handles for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Functionalization of the Pyridine Core and Amino Groups: The direct C-H functionalization of pyridine rings is a growing field aimed at creating substituted pyridines more sustainably. rsc.org Future efforts could apply these techniques to the this compound backbone. Derivatization of the amino groups is also a key area. For example, 2,6-diaminopyridine (B39239) has been coupled with other molecules, such as rhodamine, to create sensors, and the substitution on these amine functionalities significantly impacts the final properties. nih.gov Similar modifications to this compound could yield novel compounds for sensing or other applications. nih.govwipo.intgoogle.com

Functionalization of the Carboxylic Acid Group: The carboxylic acid group is a versatile functional handle that can be readily modified. princeton.edu Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of both aliphatic and aryl carboxylic acids, enabling reactions like alkylation, arylation, and amination directly from the acid. princeton.edu Applying these advanced methods to this compound would allow for the attachment of a wide range of substituents at the 2-position, expanding its chemical space and potential applications.

| Functional Group | Potential Derivatization Reaction | Potential Application | Reference |

| Amino Groups | Acylation, Alkylation, Coupling with fluorophores | Synthesis of ligands, sensors, bioactive molecules | nih.gov |

| Carboxylic Acid | Esterification, Amidation, Decarboxylative Coupling | Prodrug synthesis, materials linkage, bioconjugation | princeton.edu |

| Pyridine C-H Bonds | Direct C-H Arylation/Alkylation | Creation of complex substituted pyridines | rsc.org |

Advanced Computational Modeling for Predictive Design

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for predicting the properties and behavior of molecules, thereby guiding experimental work. youtube.comyoutube.com Such methods can accelerate the discovery of novel materials and drugs by screening candidates and providing insights into their electronic structure and reactivity. youtube.com

For this compound and its derivatives, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure. nih.gov